molecular formula C26H25N3O3S B12026149 N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12026149
M. Wt: 459.6 g/mol
InChI Key: WLJPKWARRGXKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique molecular structure, which includes a quinazolinyl group, an ethoxyphenyl group, and a dimethylphenyl group

Preparation Methods

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Quinazolinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the quinazolinyl intermediate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene derivatives.

    Coupling with Dimethylphenyl Group: The final step involves coupling the quinazolinyl intermediate with the dimethylphenyl group, typically using a coupling reagent such as a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

    N-(3,4-Dimethylphenyl)cyclohexanecarboxamide: This compound shares the dimethylphenyl group but differs in the presence of a cyclohexanecarboxamide group instead of the quinazolinyl and ethoxyphenyl groups.

    N-(3,4-Dimethylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine: This compound has a similar ethoxyphenyl group but differs in the presence of a methylideneamine group instead of the quinazolinyl group.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H25N3O3S/c1-4-32-21-13-11-20(12-14-21)29-25(31)22-7-5-6-8-23(22)28-26(29)33-16-24(30)27-19-10-9-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3,(H,27,30)

InChI Key

WLJPKWARRGXKCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.